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Hexamethylenediamine sebacate - 6422-99-7

Hexamethylenediamine sebacate

Catalog Number: EVT-470770
CAS Number: 6422-99-7
Molecular Formula: C16H34N2O4
Molecular Weight: 318.45 g/mol
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Product Introduction

Overview

Hexamethylenediamine sebacate is a chemical compound formed through the reaction of hexamethylenediamine and sebacic acid. It is classified as a polyamide and is primarily utilized in the production of nylon and other high-performance polymers. This compound is notable for its ability to form strong, durable materials, making it valuable in various industrial applications, including textiles, automotive components, and biomedical devices. Its high melting point and excellent mechanical properties enhance its utility across multiple sectors, including scientific research and industry .

Synthesis Analysis

The synthesis of hexamethylenediamine sebacate typically involves a polycondensation reaction between hexamethylenediamine and sebacic acid. This reaction generally occurs in a solvent-free environment at elevated temperatures, usually ranging from 200 to 250 degrees Celsius. The high temperature facilitates the removal of water, which is a byproduct of the reaction, thus driving the reaction toward completion. Catalysts may be employed to enhance the reaction rate and improve yield .

Technical Details

  • Reaction Type: Polycondensation
  • Reactants: Hexamethylenediamine (C6H16N2) and Sebacic Acid (C10H18O4)
  • Temperature: 200-250°C
  • Catalysts: Optional, to improve yield
Chemical Reactions Analysis

Hexamethylenediamine sebacate can undergo several chemical reactions:

  1. Oxidation: Under specific conditions, hexamethylenediamine sebacate can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
  2. Reduction: This compound can also participate in reduction reactions, often using hydrogen gas in the presence of metal catalysts such as palladium or nickel.
  3. Substitution: The amine groups in hexamethylenediamine sebacate can engage in nucleophilic substitution reactions, where other functional groups replace these amine groups. Common reagents for these reactions include alkyl halides or acyl chlorides under controlled temperature and pressure conditions .

Technical Details

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide
  • Reducing Agents: Hydrogen gas with palladium or nickel catalysts
  • Substitution Reagents: Alkyl halides, acyl chlorides
Mechanism of Action

The mechanism of action for hexamethylenediamine sebacate involves its capacity to form strong hydrogen bonds and covalent bonds with other molecules. The amine groups facilitate interactions that are essential for creating stable polymers through polycondensation reactions with dicarboxylic acids. This process results in long-chain polymers characterized by high mechanical strength and thermal stability .

Process Data

  • Bonding Interactions: Strong hydrogen bonds and covalent bonds
  • Polymer Formation Pathway: Polycondensation with dicarboxylic acids
Physical and Chemical Properties Analysis

Hexamethylenediamine sebacate exhibits several significant physical and chemical properties:

  • Melting Point: High melting point contributes to thermal stability.
  • Mechanical Strength: Excellent mechanical properties make it suitable for demanding applications.
  • Biocompatibility: This characteristic allows it to be utilized in biomedical applications such as tissue engineering scaffolds.

Relevant Data

  • Molecular Weight: Approximately 270 g/mol
  • Appearance: Typically appears as a solid or crystalline substance.
Applications

Hexamethylenediamine sebacate has diverse applications across various fields:

  1. Chemistry: It serves as a monomer in synthesizing polyamides and other polymers.
  2. Biology: The compound's biocompatibility makes it suitable for developing biomaterials and tissue engineering scaffolds.
  3. Medicine: Research is ongoing into its potential use in drug delivery systems and medical devices due to its stability and compatibility with biological systems.
  4. Industry: Widely used in producing nylon 66, a high-performance polymer with applications in textiles, automotive parts, and consumer goods .
Synthesis Strategies and Reaction Mechanisms

Polycondensation Reaction Kinetics of Hexamethylenediamine and Sebacic Acid

The synthesis of hexamethylenediamine sebacate (C₁₆H₃₄N₂O₄) follows a two-step polycondensation mechanism initiated by nucleophilic attack of the amine group on carbonyl carbon. The initial salt formation between hexamethylenediamine (HDA) and sebacic acid generates an ionic intermediate, which undergoes melt-phase polycondensation above 200°C. This reaction exhibits second-order kinetics during early stages, transitioning to diffusion-controlled kinetics as molecular weight increases. The stoichiometric balance between diamine and diacid is critical, with even minor deviations (e.g., >2% molar imbalance) causing significant molecular weight reduction. Studies reveal that optimal reaction temperatures range between 220–250°C, where polymerization rates peak without significant thermal degradation. Under these conditions, the water removal efficiency becomes the rate-determining step, requiring vacuum levels below 50 mbar during final stages to achieve molecular weights (Mₙ) exceeding 20,000 g·mol⁻¹ [1] .

Table 1: Key Parameters in Polycondensation Kinetics

ParameterOptimal RangeImpact on Polymerization
Monomer Ratio (HDA:Sebacic)1.00–1.02:1Prevents premature chain termination
Temperature220–250°CBalances reaction rate vs. degradation
Vacuum Pressure<50 mbar (final stage)Drives equilibrium by water removal
Catalyst Concentration0.1–0.5 wt%Accelerates esterification without side reactions
Reaction Time2–4 hoursAchieves >90% monomer conversion

Catalytic Systems for Enhanced Yield in Solvent-Free Synthesis

Solvent-free catalytic systems enable sustainable production of hexamethylenediamine sebacate by eliminating VOC emissions. Lewis acid catalysts like FeCl₃ demonstrate exceptional efficacy, achieving 93% yield of diethyl hexamethylene-1,6-dicarbamate at 100% HDA conversion. The catalytic activity stems from dual activation: Fe³⁺ coordinates with carbonyl oxygen, enhancing carbonyl electrophilicity, while chloride ions facilitate proton abstraction from amine groups. Similarly, CeO₂-based catalysts engineered with acid-base bifunctionality exhibit 89.7% dicarbamate yield via methoxycarbonylation. Oxygen vacancies in CeO₂ create Lewis acid sites (Ce⁴⁺) that activate amine groups, while adjacent basic sites stabilize transition states. Catalyst performance correlates strongly with surface properties: CeO₂ prepared via precipitation (CeO₂H) outperforms commercial variants due to its mesoporous structure (surface area: 84.6 m²·g⁻¹), enhancing mass transfer of bulky intermediates [6] [7].

Table 2: Catalytic Performance in Solvent-Free Systems

CatalystSurface Area (m²·g⁻¹)Acid-Base PropertiesYield (%)Conditions
FeCl₃N/ALewis acid93150°C, 4 h, ethanol solvent
CeO₂H84.6Bifunctional (acid-base)89.7140°C, 6 h, solvent-free
PbO₂22Lewis acid93High-pressure, deactivation issues
Zn-AlPO₄180–220Moderate acidity78220°C, pyrolysis stage

Non-Phosgene Synthetic Pathways and Green Chemistry Innovations

Phosgene-free routes to hexamethylenediamine sebacate precursors mitigate environmental and safety hazards. The urea alcoholysis pathway utilizes HDA, urea, and methanol to form dimethylhexane-1,6-dicarbamate (MHDC), which thermally decomposes to hexamethylene diisocyanate (HDI). Density functional theory (DFT) studies reveal a stepwise mechanism: (1) urea self-dissociation to isocyanic acid (ΔH = 16.1 kcal·mol⁻¹), (2) nucleophilic addition of HDA to isocyanic acid forming monourea intermediate, and (3) methanol-assisted carbamate formation. The rate-determining step is deamination (energy barrier: 24.6 kcal·mol⁻¹), accelerated by acid-base catalysts like CeO₂. Alternative bio-based routes employ 5-(hydroxymethyl)furfural (HMF) from maize starch, though economic assessments show 30% higher production costs versus fossil-based HDA. While bio-routes reduce carbon footprint by 15–20%, they increase terrestrial eutrophication by 25% due to fertilizer use in biomass cultivation [4] [6].

Table 3: Comparative Analysis of Non-Phosgene Routes

PathwayKey ReactantsCatalystAdvantagesLimitations
Urea AlcoholysisHDA, Urea, MethanolCeO₂, FeCl₃Mild conditions, no phosgeneHigh purification costs
CO₂-Based CarbonylationHDA, CO₂, MethanolCeO₂ nanorodsUtilizes waste CO₂Low yield (80%), catalyst recycling
Bio-based HDA from HMFFructose syrupHeterogeneous H₂Renewable feedstock30% cost premium vs. fossil-HDA

Role of Bimetallic Catalysts in Thermal Decomposition Processes

Bimetallic catalysts enable efficient decomposition of dicarbamates to diisocyanates, critical precursors for polyamide synthesis. Zn-Co/ZSM-5 systems exhibit synergistic effects: Zn²⁺ sites activate carbonyl groups, while Co³⁺ facilitates N-H bond cleavage, lowering the decomposition temperature of dimethylhexane-1,6-dicarbamate (MHDC) to 220–240°C versus >280°C in monometallic systems. Catalyst characterization confirms oxygen vacancy generation via Ce³⁺/Ce⁴⁺ redox couples in CeO₂-supported catalysts, which enhance Lewis acidity for C=O bond polarization. The metal-support interaction in Zn-Co bimetallic/ZSM-5 increases active site dispersion, achieving 92% HDI yield at 98.5% selectivity. However, catalyst deactivation occurs via carbonate accumulation on basic sites, requiring periodic regeneration at 500°C in oxygen flow [6].

Reactive Extrusion Techniques for Scalable Polymerization

Reactive extrusion overcomes limitations of batch reactors for hexamethylenediamine sebacate synthesis by integrating polymerization and devolatilization. Twin-screw extruders with L/D ratios >40 enable precise temperature staging: (1) melting zone (120–150°C), (2) polycondensation zone (200–230°C), and (3) devolatilization zone (230°C, <50 mbar). Key innovations include backward-pumping elements that enhance residence time distribution (RTD) and multi-stage vacuum vents for efficient water removal. Para-toluenesulfonic acid (PTSA) catalysis (1.5–2.5 wt%) enables molecular weights up to Mw = 32,000 g·mol⁻¹ within 15–20 minutes residence time—50% faster than batch reactors. Challenges remain in monomer volatility control, addressed via sealed feeding systems and stoichiometry adjustments for diol loss compensation [1].

Table 4: Extrusion Parameters vs. Polymer Properties

Extrusion ParameterValueImpact on Product
Screw Speed100–200 rpmHigher speeds reduce Mw due to shortened RTD
PTSA Concentration1.5–2.5 wt%Maximizes Mw but risks degradation above 3%
Vacuum Vent Pressure30–50 mbarLower pressure increases Mw by efficient devolatilization
Diol Compensation Ratio1.05–1.10:1 (diol:diacid)Counters diol evaporation losses

Properties

CAS Number

6422-99-7

Product Name

Hexamethylenediamine sebacate

IUPAC Name

decanedioic acid;hexane-1,6-diamine

Molecular Formula

C16H34N2O4

Molecular Weight

318.45 g/mol

InChI

InChI=1S/C10H18O4.C6H16N2/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;7-5-3-1-2-4-6-8/h1-8H2,(H,11,12)(H,13,14);1-8H2

InChI Key

YWJUZWOHLHBWQY-UHFFFAOYSA-N

SMILES

C(CCCCC(=O)O)CCCC(=O)O.C(CCCN)CCN

Canonical SMILES

C(CCCCC(=O)O)CCCC(=O)O.C(CCCN)CCN

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